molecular formula C13H17NO B326463 N-benzyl-2,2-dimethylcyclopropane-1-carboxamide

N-benzyl-2,2-dimethylcyclopropane-1-carboxamide

Katalognummer: B326463
Molekulargewicht: 203.28 g/mol
InChI-Schlüssel: ITZAERWYGNBLCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-2,2-dimethylcyclopropane-1-carboxamide is a chemical compound with the molecular formula C13H17NO It is known for its unique structure, which includes a cyclopropane ring, a benzyl group, and a carboxamide functional group

Eigenschaften

Molekularformel

C13H17NO

Molekulargewicht

203.28 g/mol

IUPAC-Name

N-benzyl-2,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C13H17NO/c1-13(2)8-11(13)12(15)14-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,15)

InChI-Schlüssel

ITZAERWYGNBLCF-UHFFFAOYSA-N

SMILES

CC1(CC1C(=O)NCC2=CC=CC=C2)C

Kanonische SMILES

CC1(CC1C(=O)NCC2=CC=CC=C2)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,2-dimethylcyclopropane-1-carboxamide typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with benzylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of N-benzyl-2,2-dimethylcyclopropane-1-carboxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-2,2-dimethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various benzyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-benzyl-2,2-dimethylcyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-benzyl-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The benzyl group and the cyclopropane ring contribute to its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Dimethylcyclopropanecarboxamide: Lacks the benzyl group, resulting in different reactivity and applications.

    N-Benzylcyclopropanecarboxamide: Similar structure but without the dimethyl substitution on the cyclopropane ring.

    N-Benzyl-2,2-dimethylcyclopropanecarboxylic acid: The carboxylic acid analog of the compound.

Uniqueness

N-benzyl-2,2-dimethylcyclopropane-1-carboxamide is unique due to the presence of both the benzyl group and the dimethyl-substituted cyclopropane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.